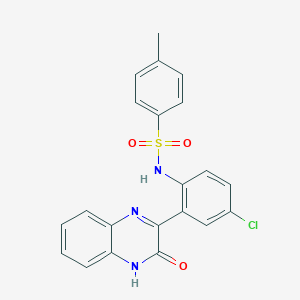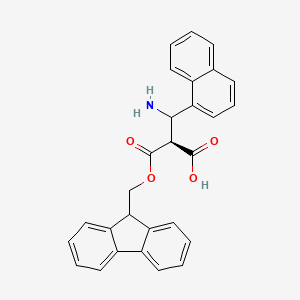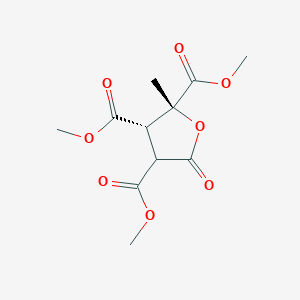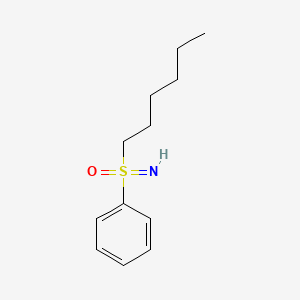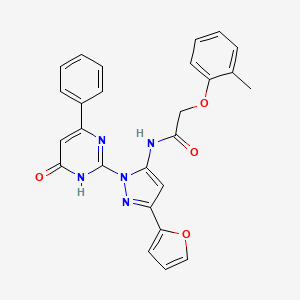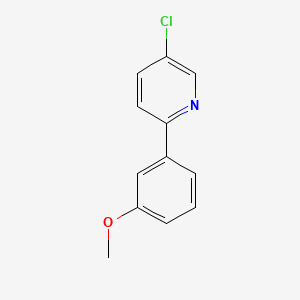
1-(Methoxymethyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless liquid with a pleasant odor and is used in various chemical applications .
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of 4-methylbenzyl alcohol with methyl iodide in the presence of a strong base such as sodium hydride.
Acid-Catalyzed Etherification: Another method involves the acid-catalyzed reaction of 4-methylbenzyl alcohol with methanol.
Industrial Production Methods: Industrial production of 4-methylbenzyl methyl ether often employs the Williamson ether synthesis due to its high yield and efficiency. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality .
Types of Reactions:
Oxidation: 4-Methylbenzyl methyl ether can undergo oxidation reactions to form 4-methylbenzaldehyde and other oxidation products.
Reduction: Reduction of 4-methylbenzyl methyl ether can yield 4-methylbenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Hydroiodic acid
Major Products Formed:
Oxidation: 4-Methylbenzaldehyde
Reduction: 4-Methylbenzyl alcohol
Substitution: 4-Methylbenzyl iodide
Wissenschaftliche Forschungsanwendungen
4-Methylbenzyl methyl ether is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-methylbenzyl methyl ether involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidation products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products . The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
Benzyl methyl ether: Similar in structure but lacks the methyl group on the benzene ring.
4-Methoxybenzyl methyl ether: Contains a methoxy group instead of a methyl group on the benzene ring.
4-Methylbenzyl alcohol: The alcohol counterpart of 4-methylbenzyl methyl ether.
Uniqueness: 4-Methylbenzyl methyl ether is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl group on the benzene ring influences its electron density and steric effects, making it different from other similar compounds .
Eigenschaften
CAS-Nummer |
3395-88-8 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
1-(methoxymethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H12O/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
HNASEWFYPPRNKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


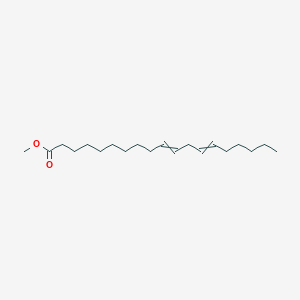

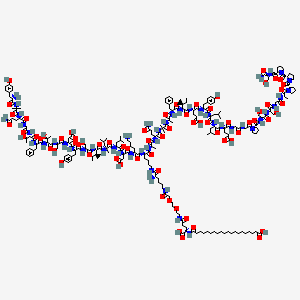
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14117289.png)

![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117300.png)
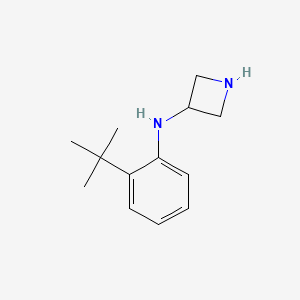
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate](/img/structure/B14117306.png)
